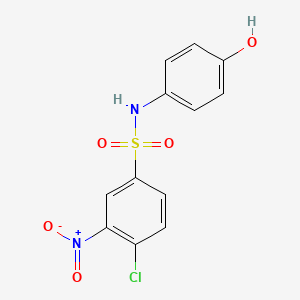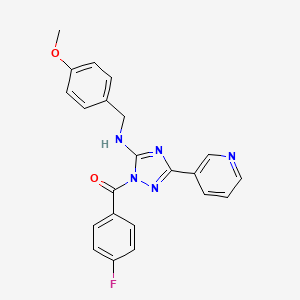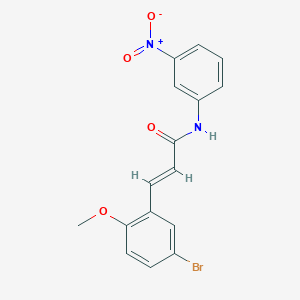![molecular formula C18H19FN2O4S B5113657 1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)
1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide, commonly known as FIINDS, is a synthetic compound that has been extensively studied for its potential biomedical applications. The compound belongs to the class of sulfonamides and has been shown to exhibit a range of pharmacological properties.
Applications De Recherche Scientifique
FIINDS has been extensively studied for its potential biomedical applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. FIINDS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, FIINDS has been shown to inhibit the replication of the influenza virus and herpes simplex virus.
Mécanisme D'action
The exact mechanism of action of FIINDS is not fully understood. However, it has been proposed that FIINDS inhibits the activity of certain enzymes involved in cellular processes. For example, FIINDS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in gene expression and cellular processes, which may contribute to the pharmacological effects of FIINDS.
Biochemical and Physiological Effects:
FIINDS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. FIINDS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, FIINDS has been shown to inhibit the replication of certain viruses, which may be useful for the development of antiviral therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FIINDS in lab experiments is its versatility. It has been shown to exhibit a range of pharmacological properties, which makes it useful for studying various cellular processes. In addition, FIINDS has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using FIINDS in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
For the use of FIINDS include the development of new therapies and the study of its molecular mechanisms of action.
Méthodes De Synthèse
FIINDS can be synthesized using a multistep process. The first step involves the reaction of 2-fluorophenol with acetic anhydride to produce 2-fluoroacetophenone. This intermediate is then reacted with N,N-dimethyl-5-aminoindole to produce the final product, FIINDS. The synthesis of FIINDS has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-20(2)26(23,24)14-7-8-16-13(11-14)9-10-21(16)18(22)12-25-17-6-4-3-5-15(17)19/h3-8,11H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVZRSLNKHFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)

![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)
![2-({2-[2-(3-isopropylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5113624.png)
![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine](/img/structure/B5113648.png)
![2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)